Methyl 3-cyclobutyl-3-oxopropanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyclobutyl-3-oxopropanoate can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with methyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction proceeds via the formation of an enolate intermediate, which subsequently undergoes nucleophilic addition to the carbonyl group of cyclobutanone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. Key parameters include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclobutyl-3-oxopropanoate undergoes various chemical reactions, including:
Reduction: Reduction of the compound using reducing agents like lithium aluminum hydride can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Amides, esters
Scientific Research Applications
Methyl 3-cyclobutyl-3-oxopropanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-cyclobutyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites . These metabolites can modulate cellular processes and biochemical pathways, contributing to the compound’s effects .
Comparison with Similar Compounds
Methyl 3-cyclobutyl-3-oxopropanoate can be compared with other similar compounds such as:
Methyl 3-cyclohexyl-3-oxopropanoate: This compound has a cyclohexyl group instead of a cyclobutyl group, resulting in different steric and electronic properties.
Methyl 3-cyclopropyl-3-oxopropanoate: The presence of a cyclopropyl group imparts unique reactivity and stability compared to the cyclobutyl derivative.
Uniqueness
This compound is unique due to its specific structural features, which influence its reactivity and applications in various fields .
Properties
IUPAC Name |
methyl 3-cyclobutyl-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-7(9)6-3-2-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLSRTAMKIBBTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929857 | |
Record name | Methyl 3-cyclobutyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137638-05-2 | |
Record name | Methyl 3-cyclobutyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-cyclobutyl-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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